molecular formula C7H12O3 B1160377 (1S,3S)-3-Hydroxycyclopentane acetic acid

(1S,3S)-3-Hydroxycyclopentane acetic acid

Cat. No. B1160377
M. Wt: 144.2
InChI Key: IKGUMJUGKJCELW-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

  • Acid treatment of certain cyclopentane derivatives, including those related to (1S,3S)-3-hydroxycyclopentane acetic acid, results in products like 1-oxa-bicyclo[3.3.0]octane derivatives, showcasing its role in complex organic transformations (Kitagawa et al., 1980).

Biological Activity Studies

  • Studies on similar compounds, like 1-aminocyclopentane-1,3-dicarboxylic acids, reveal their potential in activating metabotropic excitatory amino acid receptors, suggesting possible biological applications (Schoepp et al., 1991).

Nanomaterial Applications

  • Treatment of tertiary/bridgehead alcohols, which can include compounds structurally related to this compound, is used for preparing diamondoid thiols for prospective nanoelectronic materials (Tkachenko et al., 2006).

Pharmacological Research

  • Enantiomerically pure forms of similar compounds have been synthesized from L-aspartic acid, indicating a methodology for creating nucleoside analogs with potential antiviral and antineoplastic activities (Rapoport et al., 2003).

Bio-Oil and Renewable Energy Research

  • The compound's derivatives are studied in the conversion of bio-oil acids and esters over equilibrium FCC catalysts, highlighting its relevance in renewable energy research (Bertero et al., 2013).

Synthesis of Chiral Molecules

  • Research on the stereoselective synthesis of cyclopentane derivatives, closely related to this compound, is significant for the development of chiral molecules in pharmaceutical research (Gong et al., 2020).

properties

Molecular Formula

C7H12O3

Molecular Weight

144.2

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

IKGUMJUGKJCELW-WDSKDSINSA-N

SMILES

O[C@@H]1C[C@@H](CC(O)=O)CC1

synonyms

2-((1S,3S)-3-hydroxycyclopentyl)acetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-3-Hydroxycyclopentane acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1S,3S)-3-Hydroxycyclopentane acetic acid
Reactant of Route 3
(1S,3S)-3-Hydroxycyclopentane acetic acid
Reactant of Route 4
Reactant of Route 4
(1S,3S)-3-Hydroxycyclopentane acetic acid
Reactant of Route 5
(1S,3S)-3-Hydroxycyclopentane acetic acid
Reactant of Route 6
(1S,3S)-3-Hydroxycyclopentane acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.